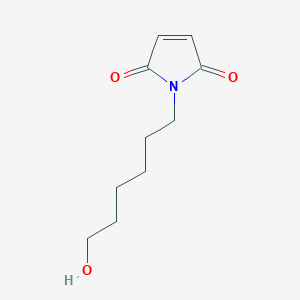

6-Maleimido-1-hexanol

Descripción general

Descripción

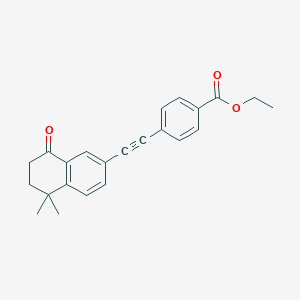

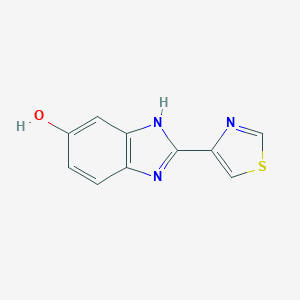

6-Maleimido-1-hexanol is a maleimide compound with a pendant hexanol moiety . It has been described as a useful dienophile for Diels-Alder reactions with butadienyl glucosides in the synthesis of gluco-organic compounds .

Molecular Structure Analysis

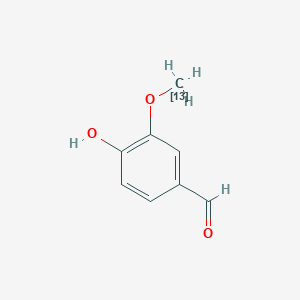

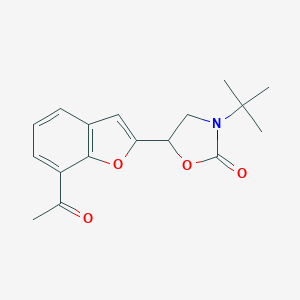

The molecular formula of 6-Maleimido-1-hexanol is C10H15NO3 . The IUPAC name is 1-(6-hydroxyhexyl)pyrrole-2,5-dione . The canonical SMILES representation is C1=CC(=O)N(C1=O)CCCCCCO .Physical And Chemical Properties Analysis

The molecular weight of 6-Maleimido-1-hexanol is 197.23 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has 6 rotatable bonds . The topological polar surface area is 57.6 Ų . The complexity of the compound is 230 .Aplicaciones Científicas De Investigación

Pharmaceuticals and Intermediates

6-Maleimido-1-hexanol is used in the pharmaceutical industry as an intermediate . Intermediates are compounds that are used in the synthesis of the active pharmaceutical ingredient. Unfortunately, specific details about its use in this context are not readily available.

Immunology Research

There is some evidence that 6-Maleimido-1-hexanol may be used in immunology research . It is involved in studies related to myeloid-derived suppressor cells (MDSCs) and their role in immune suppression. However, the exact nature of its use in this context is not clear from the available information.

Building Blocks in Chemical Synthesis

6-Maleimido-1-hexanol is used as a building block in chemical synthesis . Building blocks are simple compounds that are used to create more complex molecules in chemical reactions.

Propiedades

IUPAC Name |

1-(6-hydroxyhexyl)pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3/c12-8-4-2-1-3-7-11-9(13)5-6-10(11)14/h5-6,12H,1-4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVMIVBMALOISKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60479910 | |

| Record name | 6-Maleimido-1-hexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60479910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Maleimido-1-hexanol | |

CAS RN |

157503-18-9 | |

| Record name | 6-Maleimido-1-hexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60479910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B30212.png)

![4-[2-[5,6-Dihydro-5,5-dimethyl-8-[[(trifluoromethyl)sulfonyl]oxy]-2-naphthalenyl]ethynyl]benzoic acid ethyl ester](/img/structure/B30219.png)